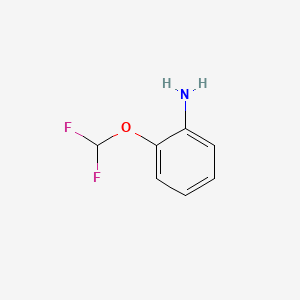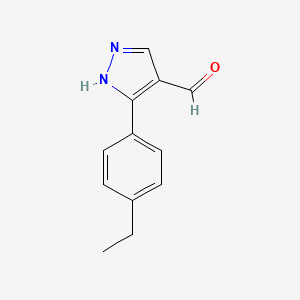
3-(4-乙基苯基)-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized in recent studies, which have explored their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another common method for synthesizing substituted pyrazoles is the 3+2 annulation method, which was employed to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of synthetic approaches in generating a wide array of pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The review paper on pyrazole-3(4)-carbaldehydes discusses the synthesis, reactions, and biological activity of these heterocycles, indicating their significance in the development of new pharmaceutical agents . Additionally, the reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and molecular docking studies, are crucial for their potential applications. For instance, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveal how solvent polarity affects its emission spectrum . Similarly, the infrared spectrum, structural properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into its stability and potential as a phosphodiesterase inhibitor .
科学研究应用
-
Synthetic Cathinones Identification
- Application : The compound “(4-ethylphenyl) propan-1-one” is mentioned in a manual for the identification and analysis of synthetic cathinones in seized materials .
- Methods : The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction, sample preparation, presumptive color tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results : The manual does not provide specific results for “(4-ethylphenyl) propan-1-one”, but it provides general methods for the identification and analysis of synthetic cathinones .
-
Photodynamic Antimicrobial Activity
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
-
Synthesis of 3-(4-Ethylphenyl)propanoic Acid
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
-
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
-
3-(4-Ethylphenyl)propanoic Acid Synthesis
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
-
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
属性
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFDRWUCRJSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

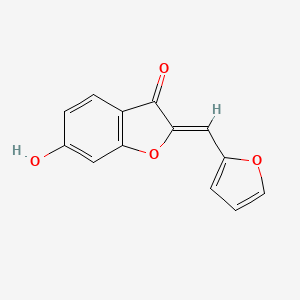
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
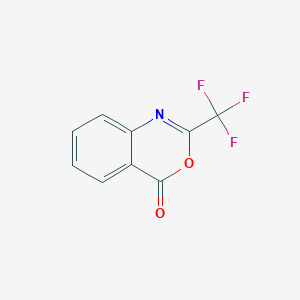
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
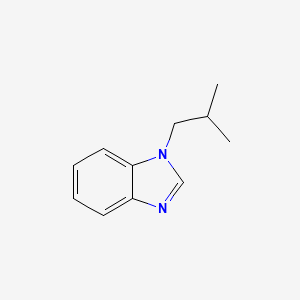
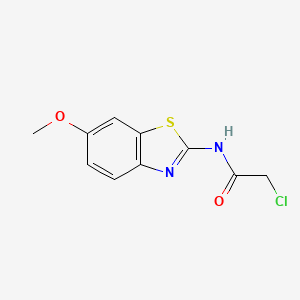
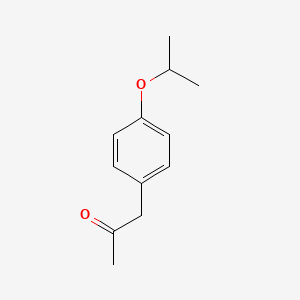
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
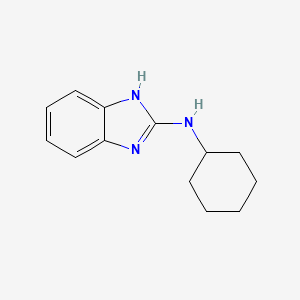
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
